molecular formula C12H9F8NO B15079455 4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 5320-11-6

4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B15079455
CAS No.: 5320-11-6
M. Wt: 335.19 g/mol
InChI Key: XKSQHRJNRYZGCY-UHFFFAOYSA-N
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Description

4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one is a fluorinated organic compound It is characterized by the presence of a cyclohexadienone core structure with an octafluoropentylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with 2,2,3,3,4,4,5,5-octafluoropentylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclohexadienone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialized polymers and coatings due to its fluorinated nature.

Mechanism of Action

The mechanism by which 4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated substituent enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic regions of proteins. This can lead to modulation of enzyme activity and alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related compound with similar fluorinated properties.

    2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound used in polymer synthesis.

    Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Used in the production of specialized coatings.

Uniqueness

4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a cyclohexadienone core and an octafluoropentylamino substituent. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

5320-11-6

Molecular Formula

C12H9F8NO

Molecular Weight

335.19 g/mol

IUPAC Name

4-(2,2,3,3,4,4,5,5-octafluoropentyliminomethyl)phenol

InChI

InChI=1S/C12H9F8NO/c13-9(14)11(17,18)12(19,20)10(15,16)6-21-5-7-1-3-8(22)4-2-7/h1-5,9,22H,6H2

InChI Key

XKSQHRJNRYZGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NCC(C(C(C(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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